molecular formula C22H25N3O7S B3009702 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 869071-36-3

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

カタログ番号: B3009702
CAS番号: 869071-36-3
分子量: 475.52
InChIキー: ZYFPLWSBYGUZEH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H25N3O7S and its molecular weight is 475.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a benzo[d][1,3]dioxole moiety with an oxalamide backbone, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H21N3O6S2, with a molecular weight of approximately 499.56 g/mol. The compound features distinct functional groups that may influence its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzo[d][1,3]dioxole moieties. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines. A notable study reported IC50 values for related compounds as follows:

CompoundCell LineIC50 (µM)
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56
Compound X (similar structure)HepG22.38
Compound X (similar structure)HCT1161.54
Compound X (similar structure)MCF74.52

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as EGFR inhibition and modulation of apoptosis pathways involving proteins like Bax and Bcl-2 .

The mechanisms underlying the anticancer activity of this compound may include:

  • Inhibition of EGFR : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells by affecting mitochondrial function and altering the expression of pro-apoptotic and anti-apoptotic proteins.
  • Cell Cycle Arrest : The compound could induce cell cycle arrest at specific phases, thereby preventing cancer cell division.

Case Studies

Several case studies have investigated the biological activity of compounds related to this compound:

Study 1: Anticancer Efficacy

A study published in Elsevier demonstrated that thiourea derivatives incorporating benzo[d][1,3]dioxole moieties exhibited potent anticancer activity against HepG2 and HCT116 cell lines with minimal cytotoxicity towards normal cells. The study utilized annexin V-FITC assays to assess apoptosis and found significant induction of apoptosis in treated cancer cells.

Study 2: Molecular Docking Studies

Molecular docking studies indicated that the compound could effectively bind to targets involved in cancer progression, reinforcing its potential as a therapeutic agent . The binding affinity was evaluated using computational methods to predict interactions with key proteins associated with tumor growth.

特性

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7S/c1-15-3-6-17(7-4-15)33(28,29)25-9-2-10-30-20(25)13-24-22(27)21(26)23-12-16-5-8-18-19(11-16)32-14-31-18/h3-8,11,20H,2,9-10,12-14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFPLWSBYGUZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。